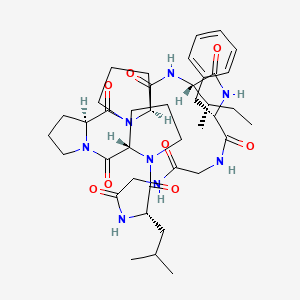

Heterophyllin B

Overview

Description

Heterophyllin B is an active cyclic peptide isolated from Pseudostellaria heterophylla . It has been found to provide a novel strategy for the treatment of esophageal cancer and improve memory via immunomodulation and neurite regeneration .

Synthesis Analysis

The biosynthesis of Heterophyllin B in Pseudostellaria heterophylla has been studied . The precursor gene of Heterophyllin B was screened in P. heterophylla and it was found that the prePhHB-encoded precursor peptide could enzymatically synthesize Heterophyllin B . A culture system was established for the biosynthetic study of Heterophyllin B .Molecular Structure Analysis

The core peptide sequence of Heterophyllin B is IFGGLPPP in P. heterophylla .Chemical Reactions Analysis

A rapid and sensitive LC-ESI-MS/MS method was developed and validated for the analysis of Heterophyllin B in rat plasma .Physical And Chemical Properties Analysis

Heterophyllin B has a molecular weight of 778.9 g/mol . Its molecular formula is C40H58N8O8 .Scientific Research Applications

Anti-Inflammatory Effects

Specific Scientific Field

Immunology and Pharmacology

Summary

Heterophyllin B (HB) is an active cyclic peptide found in the ethyl acetate extract of Pseudostellaria heterophylla. It exhibits potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

Experimental Procedures

Results

- Overall, HB inhibited LPS-induced inflammation, making it a potential therapeutic target for inflammatory diseases .

Anti-Oxidative Effects

Specific Scientific Field

Biochemistry and Cell Biology

Summary

HB also exhibits anti-oxidative effects. It suppresses the production of reactive oxygen species (ROS) and prevents apoptosis induced by LPS in RAW 264.7 macrophages.

Experimental Procedures

Results

Anti-Cancer Potential

Specific Scientific Field

Oncology

Summary

Studies suggest that HB suppresses adhesion and invasion of human esophageal carcinoma cells. Its potential as an anti-cancer agent warrants further investigation .

Cytotoxic Effects

Specific Scientific Field

Cell Biology

Summary

Heterophyllin B triggers cytotoxic effects. It completely abolishes cell viability at nanomolar concentrations in human-derived cell lines .

Biosynthesis Studies

Specific Scientific Field

Plant Biochemistry

Summary

Researchers have established a culture system for studying HB biosynthesis in Pseudostellaria heterophylla. This cyclopeptide is consistently produced in shoot cultures under laboratory conditions .

Future Directions

properties

IUPAC Name |

(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAVLJJQNUHRMR-PPLFBOPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heterophyllin B | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)

![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)

![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)